molecular formula C8H6Cl2FNO2 B1465494 2-(2,4-Dichloro-5-fluorophenoxy)acetamide CAS No. 1211512-26-3

2-(2,4-Dichloro-5-fluorophenoxy)acetamide

Cat. No. B1465494
CAS RN: 1211512-26-3
M. Wt: 238.04 g/mol
InChI Key: GARSYZHMMHFDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichloro-5-fluorophenoxy)acetamide (DCFPA) is a synthetic compound that has been used in scientific research for decades, primarily as a tool to study the biochemical and physiological effects of certain compounds. DCFPA is a member of the phenoxyacetamide family, which is composed of compounds that contain a phenoxy group and an acetamide group. DCFPA is a highly reactive compound and has been used in a variety of research applications, including the study of enzyme inhibition, receptor binding, and enzyme-catalyzed reactions.

Scientific Research Applications

2-(2,4-Dichloro-5-fluorophenoxy)acetamide has been used in a variety of scientific research applications, including the study of enzyme inhibition, receptor binding, and enzyme-catalyzed reactions. It has been used to study the effects of certain compounds on the enzyme acetylcholinesterase and has been found to inhibit the enzyme. This compound has also been used to study the binding of certain compounds to receptors, such as the muscarinic acetylcholine receptor. It has been shown to bind to this receptor and inhibit its activity. Additionally, this compound has been used in studies of enzyme-catalyzed reactions, such as the hydrolysis of acetylcholine.

Mechanism of Action

2-(2,4-Dichloro-5-fluorophenoxy)acetamide is thought to act by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that is involved in many physiological processes, including muscle contraction, memory formation, and learning. By inhibiting the enzyme, this compound can cause an accumulation of acetylcholine in the synaptic cleft, leading to an increase in its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the concentration of the compound and the duration of exposure. At low concentrations, this compound has been shown to increase the activity of the enzyme acetylcholinesterase, resulting in an increase in the levels of acetylcholine in the synaptic cleft. This can result in increased muscle contraction, improved memory formation, and improved learning. At higher concentrations, this compound can inhibit the enzyme, resulting in a decrease in the levels of acetylcholine in the synaptic cleft. This can lead to decreased muscle contraction, impaired memory formation, and impaired learning.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2,4-Dichloro-5-fluorophenoxy)acetamide in laboratory experiments is its high reactivity, which allows it to be used in a wide range of studies. Additionally, it is relatively inexpensive and easy to synthesize. However, it can be toxic in high concentrations and can cause skin irritation. It is also very volatile, meaning that it can easily evaporate and should be stored in a sealed container.

Future Directions

1. 2-(2,4-Dichloro-5-fluorophenoxy)acetamide could be used in the development of drugs that target specific enzymes or receptors.
2. This compound could be used in the study of neuronal plasticity and the effects of certain compounds on the central nervous system.
3. This compound could be used to study the effects of certain compounds on the immune system.
4. This compound could be used to study the effects of certain compounds on the cardiovascular system.
5. This compound could be used to study the effects of certain compounds on the endocrine system.
6. This compound could be used to study the effects of certain compounds on the metabolism.
7. This compound could be used to study the effects of certain compounds on gene expression and epigenetics.
8. This compound could be used to study the effects of certain compounds on the development and differentiation of cells.
9. This compound could be used to study the effects of certain compounds on cancer cells.
10. This compound could be used to study the effects of certain compounds on the gut microbiome.

properties

IUPAC Name

2-(2,4-dichloro-5-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO2/c9-4-1-5(10)7(2-6(4)11)14-3-8(12)13/h1-2H,3H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARSYZHMMHFDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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